BE“GHE Foundational & Exploratory

Check Availability & Pricing

PHM-27 (human) gene and protein structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PHM-27 (human)

cat. No.: B15619957

An In-Depth Technical Guide to the Human PHM-27 (VIP) Gene and Protein
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the human Peptide Histidine Methionine-27
(PHM-27) gene, more commonly known as the Vasoactive Intestinal Peptide (VIP) gene, and
its protein products. It covers the core aspects of its molecular biology, protein structure,
signaling pathways, and relevant experimental methodologies.

Gene Structure and Locus

The human gene encoding PHM-27 is the Vasoactive Intestinal Peptide (VIP) gene. This gene
gives rise to a precursor protein, preproVIP, which is post-translationally processed to yield
both VIP and PHM-27.

Table 1: Human VIP Gene Characteristics
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Characteristic Description

Official Gene Symbol VIP[1]

Aliases PHM27[1]

Chromosomal Locus 6025.2[2]

Genomic Size Approximately 9 kilobase pairs (kb)[3][4][5]
Exon Number 7[2][4][6]

Intron Number 6[3][7]

The VIP gene is a single-copy gene in the human haploid genome.[4][5][6] Its exons
correspond to distinct functional domains of the preproVIP protein and its mMRNA.[2][8] Exon 4
encodes PHM-27, while exon 5 encodes VIP.[2][8][9][10][11][12]

Protein Structure and Post-Translational Processing

The primary translation product of the VIP gene is preproVIP, a 170-amino acid precursor
protein.[2][13] This precursor undergoes a series of proteolytic cleavages and modifications to
generate the mature, biologically active peptides.

Table 2: Products of the Human preproVIP Gene
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Peptide Amino Acid Length Description

The initial precursor protein.[2]

PreproVIP 170
[13]

Formed after cleavage of the

ProVIP 149 21-amino acid signal peptide.
[2]

A bioactive peptide with an N-

terminal histidine and a C-
PHM-27 27 _ o _

terminal methionine amide.[9]

[10][11][12][13]

A major bioactive peptide with
VIP 28 potent vasodilatory and other
physiological effects.[3]

PreproVIP 22-79 58 A flanking peptide.[10]

PreproVIP 111-122 12 A flanking peptide.[10]

PreproVIP 156-170 15 A flanking peptide.[10]

A critical post-translational modification for both PHM-27 and VIP is C-terminal amidation,
which is essential for their biological activity.[2] This process is carried out by the enzyme
peptidylglycine alpha-amidating monooxygenase (PAM).[2]

In terms of secondary structure, VIP in a membrane-mimicking environment exhibits a
disordered N-terminal region followed by a long a-helix.[14]

Tissue Expression and Distribution

The VIP gene and its protein products are widely distributed throughout the body, with
prominent expression in the nervous and gastrointestinal systems.

Table 3: Expression of VIP mRNA and Protein in Human Tissues
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Tissue mRNA Expression Level Protein Expression Level
Brain (general) Detected[5] High

Suprachiasmatic Nucleus High High[1]

Hypothalamus Detected[5] High

Cortex Detected[5] Moderate
Gastrointestinal Tract High High

Duodenum Detected[5] High[10]

Colon Detected Moderate[10]

Rectum High High[1]
Pancreas Moderate High (especially in islets)[6][15]
Urogenital Tract Detected Detected in nerve fibers[16]

Female Genital Tract

Detected in neuronal elements

Detected in neuronal

elements[17]

Adrenal Gland

Detected

Moderate

Peripheral Nerves

High

High

Receptors and Signaling Pathways

VIP and PHM-27 exert their effects by binding to Class B G protein-coupled receptors

(GPCRs). The primary receptors are the Vasoactive Intestinal Peptide Receptors 1 and 2

(VPAC1 and VPAC2).

Table 4: Receptor Binding Affinities

Ligand Receptor EC50 (approximate)
VIP VPAC1 7.6 nM[14][18]
PACAP-27 VPAC1 10 nM[14][18]
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PHM-27 shares significant sequence homology with VIP and also binds to VPAC receptors,
although generally with lower affinity than VIP.[19]

Upon ligand binding, these receptors primarily couple to the Gs alpha subunit, leading to the
activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (CAMP).
This, in turn, activates Protein Kinase A (PKA). In some cell types, these receptors can also
couple to Gq or Gi alpha subunits, activating the Phospholipase C (PLC) pathway, which leads
to an increase in intracellular calcium and activation of Protein Kinase C (PKC).

Click to download full resolution via product page
Caption: Simplified signaling pathways of VIP/PHM-27 via VPAC receptors.

Experimental Protocols
Gene Expression Analysis: Northern Blotting

This protocol provides a method for detecting and quantifying VIP mRNA from total RNA
samples.
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Start: RNA Isolation

Isolate total RNA from tissue/cells
(RNase-free conditions)

'

Denaturing Agarose Gel Electrophoresis
(e.g., 1% agarose, formaldehyde)

'

Capillary Transfer to Membrane
(e.g., Nylon or Nitrocellulose)

'

Immobilize RNA to Membrane
(UV crosslinking or baking)

'

Prehybridization (Blocking)
(e.g., with salmon sperm DNA)

'

Hybridization with Labeled Probe
(e.g., #P-labeled VIP cDNA probe)

'

Stringency Washes to remove
non-specific binding

'

Detection
(Autoradiography)

End: Analyze Band Intensity

Click to download full resolution via product page

Caption: Workflow for Northern blot analysis of VIP mRNA.
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Detailed Methodology:

RNA Isolation: Extract total RNA from the tissue or cells of interest using a standard method
like TRIzol reagent, ensuring all steps are performed under RNase-free conditions.

Gel Electrophoresis: Separate approximately 10-20 ug of total RNA on a denaturing
formaldehyde-agarose gel (e.g., 1.2%) to separate RNA molecules by size.[20][21]

Transfer: Transfer the separated RNA from the gel to a positively charged nylon or
nitrocellulose membrane via capillary action overnight.[22][23]

Immobilization: Fix the RNA to the membrane by UV cross-linking or baking at 80°C.

Probe Labeling: Prepare a probe specific to VIP mRNA, for example, by random-primed
labeling of a VIP cDNA fragment with [a-32P]dCTP.

Hybridization: Pre-hybridize the membrane in a hybridization buffer to block non-specific
binding sites. Then, hybridize the membrane with the radiolabeled probe overnight at an
appropriate temperature (e.g., 42-68°C).[24]

Washing: Perform a series of washes with increasing stringency (decreasing salt
concentration and increasing temperature) to remove unbound and non-specifically bound
probe.[20]

Detection: Expose the membrane to X-ray film (autoradiography) to visualize the bands
corresponding to VIP mRNA. The intensity of the bands can be quantified using
densitometry.

Protein Quantification: Radioimmunoassay (RIA)

RIA is a highly sensitive method for quantifying VIP levels in plasma or tissue extracts.

Detailed Methodology:

Standard and Sample Preparation: Prepare a standard curve using known concentrations of
synthetic VIP.[3] Extract VIP from plasma or tissue homogenates, often using ethanol
precipitation to remove interfering substances.[2][4]
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o Competitive Binding: In assay tubes, incubate the standards or unknown samples with a
specific anti-VIP antibody and a fixed amount of radiolabeled VIP (e.g., 2°I-VIP).[3][4][25] A
sequential incubation, where the antibody is first incubated with the sample/standard before
adding the tracer, can increase sensitivity.[3][25]

 Incubation: Allow the mixture to incubate (e.g., 24 hours at 4°C) to reach binding equilibrium.

[3]

o Separation: Separate antibody-bound 12°|-VIP from free 125]-VIP. A common method is the
double-antibody precipitation technique, where a secondary antibody against the primary
antibody's species is added, followed by polyethylene glycol (PEG) to facilitate precipitation.
[31[25]

o Centrifugation and Counting: Centrifuge the tubes to pellet the antibody-bound fraction.[3]
Decant the supernatant, and measure the radioactivity in the pellet using a gamma counter.

» Calculation: The amount of radioactivity in the pellet is inversely proportional to the
concentration of unlabeled VIP in the sample.[3][25] The concentration in the unknown
samples is determined by comparing their radioactive counts to the standard curve.

Functional Analysis: GPCR Signaling Assay (CAMP
Measurement)

This assay measures the functional consequence of VIP/PHM-27 binding to its receptors by
quantifying the production of the second messenger cCAMP.

Detailed Methodology:

o Cell Culture: Culture cells that endogenously express VPAC receptors (e.g., Calu-3) or cells
transiently transfected with expression vectors for VPAC1 or VPAC2.[26]

o Cell Stimulation: Plate the cells in a multi-well format. Pre-treat the cells with a
phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cCAMP degradation. Stimulate the
cells with varying concentrations of VIP, PHM-27, or other test compounds for a defined
period (e.g., 15-30 minutes).
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e Cell Lysis: Lyse the cells to release the intracellular contents, including the newly
synthesized cAMP.

e CAMP Quantification: Measure the cAMP concentration in the cell lysates. Several
commercial kits are available for this purpose, often based on competitive enzyme-linked
immunosorbent assay (ELISA) or bioluminescence resonance energy transfer (BRET).[26]
[27][28]

o Data Analysis: Plot the measured cAMP levels against the ligand concentration to generate a
dose-response curve. From this curve, key parameters such as EC50 (the concentration of
ligand that produces 50% of the maximal response) can be calculated.

Conclusion

The human PHM-27/VIP gene and its protein products are crucial signaling molecules with
diverse physiological roles. A thorough understanding of their gene structure, protein
processing, and signaling mechanisms is vital for researchers in neuroscience, endocrinology,
and gastroenterology, as well as for professionals involved in the development of therapeutics
targeting these pathways. The experimental protocols outlined in this guide provide a
foundation for the further investigation of this important peptide family.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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